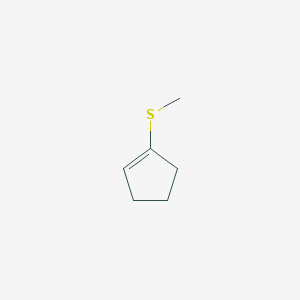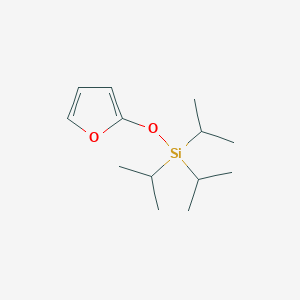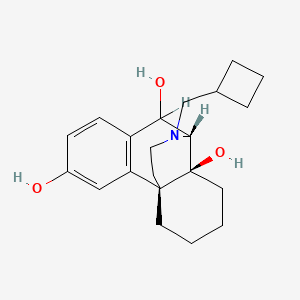
17-(Cyclobutylmethyl)morphinan-3,10,14-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(Cyclobutylmethyl)morphinan-3,10,14-triol is a chemical compound belonging to the morphinan class This compound is characterized by its complex structure, which includes a morphinan backbone with hydroxyl groups at positions 3, 10, and 14, and a cyclobutylmethyl group at position 17
Métodos De Preparación
The synthesis of 17-(Cyclobutylmethyl)morphinan-3,10,14-triol involves several steps, starting from basic morphinan derivatives. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.
Cyclobutylmethylation: Addition of a cyclobutylmethyl group at position 17.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic processes and automated systems.
Análisis De Reacciones Químicas
17-(Cyclobutylmethyl)morphinan-3,10,14-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the morphinan backbone using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
17-(Cyclobutylmethyl)morphinan-3,10,14-triol has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 17-(Cyclobutylmethyl)morphinan-3,10,14-triol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades that alter cellular responses.
Comparación Con Compuestos Similares
17-(Cyclobutylmethyl)morphinan-3,10,14-triol can be compared with other morphinan derivatives, such as:
Butorphanol: Known for its analgesic properties.
Nalbuphine: Another opioid analgesic with a similar structure.
Levorphanol: A potent opioid analgesic with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutylmethyl group, which may confer distinct pharmacological properties.
Propiedades
Número CAS |
182296-54-4 |
|---|---|
Fórmula molecular |
C21H29NO3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,8,10-triol |
InChI |
InChI=1S/C21H29NO3/c23-15-6-7-16-17(12-15)20-8-1-2-9-21(20,25)19(18(16)24)22(11-10-20)13-14-4-3-5-14/h6-7,12,14,18-19,23-25H,1-5,8-11,13H2/t18?,19-,20+,21-/m1/s1 |
Clave InChI |
JQPAXQSBFSZIRT-OTYNDTSQSA-N |
SMILES isomérico |
C1CC[C@]2([C@H]3C(C4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O)O |
SMILES canónico |
C1CCC2(C3C(C4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


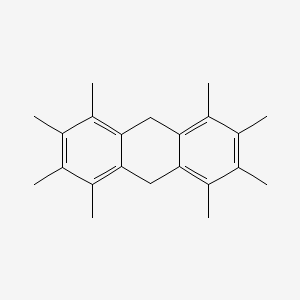
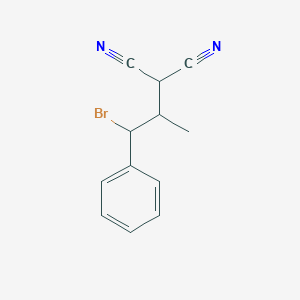
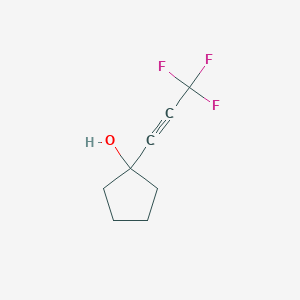
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
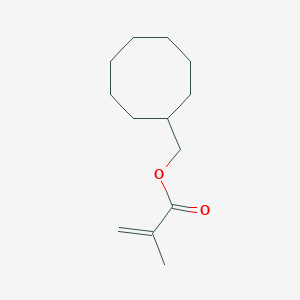
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
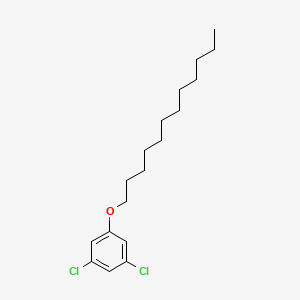


![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
